This compound can be sourced from various chemical databases, including PubChem and the NIST Chemistry WebBook, which provide detailed chemical properties and structural information. The classification of this compound falls under the category of esters, specifically those derived from butenoic acids.
The synthesis of 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester can be achieved through several methods:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester can be represented as follows:
COC(=O)/C=C(/C)c1cc2c(cccc2)cc1
.
The chemical reactivity of 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester can be summarized as follows:
The mechanism of action for compounds like 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester typically involves:
The detailed kinetics and thermodynamics associated with these reactions are essential for understanding their utility in synthetic applications.
The physical properties of 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester include:
Chemical properties include:
The applications of 2-butenoic acid, 3-(2-naphthalenyl)-, methyl ester are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: